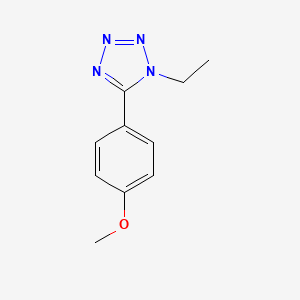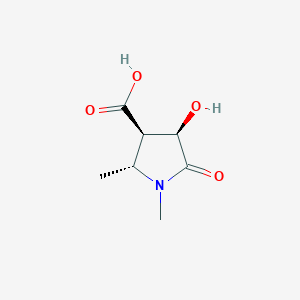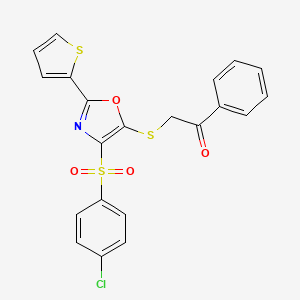
1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole” belongs to the class of organic compounds known as tetrazoles. Tetrazoles are compounds containing a ring of four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
Tetrazoles have a five-membered ring with four nitrogen atoms and one carbon atom. The presence of the ethyl group and the methoxyphenyl group would add complexity to the molecule’s structure .Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the carbon atom of the tetrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its precise molecular structure. These could include its molecular weight, boiling point, melting point, solubility in various solvents, and its spectral properties .科学的研究の応用
Environmental Concerns and Toxicological Effects
The environmental impact and toxicological effects of various compounds, including flame retardants and endocrine-disrupting chemicals, have been a significant area of scientific research. Studies such as those by Vuong et al. (2020) have explored the epidemiological literature on flame retardants like polybrominated biphenyls (PBBs) and their neurodevelopmental impacts. These studies highlight concerns over environmental pollutants' potential health effects, providing a context in which the environmental behavior and safety of chemicals like 1-Ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole could be considered (Vuong et al., 2020).
Polymer and Materials Science
In materials science, compounds with specific structural features are often utilized in the synthesis of polymers and as modifiers to alter material properties. For example, research on poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives has explored their thermoelectric properties, indicating a rich field of study in conducting polymers and their applications in energy conversion (Yue & Xu, 2012; Zhu et al., 2017). These studies suggest potential areas where a compound like 1-Ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole could find application, especially in the development of new materials with unique electrical or thermal properties (Yue & Xu, 2012); (Zhu et al., 2017).
Synthetic Chemistry and Antioxidant Properties
The field of synthetic chemistry often investigates the synthesis of novel compounds and their potential applications, including their antioxidant properties. Studies on the synthesis of isoxazolone derivatives and their evaluation as antioxidants represent a specific interest in creating compounds with beneficial biological activities. The methodology and outcomes of such research could provide a template for studying 1-Ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole's synthetic pathways and potential antioxidant activity (Laroum et al., 2019) (Laroum et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-ethyl-5-(4-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-3-14-10(11-12-13-14)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUUPZJPKYEJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B2884955.png)


![(2R,3S,4R)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2884959.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884961.png)
![Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2884962.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2884964.png)



![6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2884972.png)
![2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide](/img/structure/B2884973.png)
